![molecular formula C20H34O6 B107277 6,15-Diketo-13,14-dihidro-PGF1alfa CAS No. 63983-53-9](/img/structure/B107277.png)
6,15-Diketo-13,14-dihidro-PGF1alfa
Descripción general
Descripción
6,15-Diketo-13,14-dihydro-PGF1alpha (DK) is a metabolite of prostacyclin (PGI2), which is a member of the family of lipid compounds known as prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and thrombosis. The importance of DK and related metabolites has been highlighted in studies focusing on their role in inflammation and as potential biomarkers for lipid peroxidation processes catalyzed by cyclooxygenase enzymes (COX-1 and COX-2) .
Synthesis Analysis
The synthesis of DK involves the base-catalyzed hydrolysis of methyl ester derivatives in [18O] water, which is used to obtain an internal standard for gas chromatography/selected ion monitoring (GC/SIM) . Another approach to synthesizing prostaglandin derivatives, including DK, is described through a three-component coupling reaction starting from (R)-4-silyloxy-2-cyclopentenone. This method also involves the Wittig reaction, Nozaki-Hiyama-Kishi (NHK) coupling, and cross metathesis to complete the synthesis .
Molecular Structure Analysis
The molecular structure of DK is characterized by a cyclopentane backbone, which is a common feature in the prostaglandin family. The specific structure of DK includes keto groups at positions 6 and 15 and a dihydro modification at positions 13 and 14. This structure is crucial for its biological activity and its detection in biological samples .
Chemical Reactions Analysis
DK is a product of the metabolic pathway involving prostaglandin F2alpha (PGF2alpha). The metabolism of PGF2alpha results in the formation of 15-keto-dihydro-PGF2alpha and later to several beta-oxidized metabolites, which are species-specific . The chemical reactions involved in the metabolism of prostaglandins are complex and involve various enzymes, including cyclooxygenases.
Physical and Chemical Properties Analysis
The physical and chemical properties of DK allow for its detection and quantification in biological samples. The method described for the microdetermination of DK in human plasma involves the preparation of a methyl ester-methoxime-tert-butyldimethylsilyl ether derivative, which is then analyzed using GC/SIM . The detection limit of DK in human plasma was found to be about 297.8 pg/ml, with a good linear response over the range of 10 pg to 10 ng . The radioimmunoassay developed for 15-keto-dihydro-PGF2alpha, a related metabolite, has a detection limit of about 45 pmol/L, demonstrating the sensitivity of these methods for detecting prostaglandin metabolites in plasma .
Aplicaciones Científicas De Investigación
Investigación Cardiovascular
6,15-Diketo-13,14-dihidro-PGF1alfa es un metabolito de la prostaciclina (PGI2), que juega un papel importante en la salud cardiovascular al inhibir la agregación plaquetaria y la vasoconstricción . Sus aplicaciones en la investigación cardiovascular incluyen:
Estudios Farmacológicos
En farmacología, este compuesto se utiliza para comprender los mecanismos de acción de varios fármacos, especialmente aquellos que se dirigen al sistema cardiovascular . También se utiliza para:
Investigación Clínica
This compound se utiliza en la investigación clínica para:
- Identificación de Biomarcadores: Sirve como un biomarcador potencial para enfermedades relacionadas con el metabolismo de las prostaglandinas .
Aplicaciones Biotecnológicas
El papel de este compuesto en la biotecnología incluye:
- Biología Sintética: Ingeniería de sistemas biológicos que pueden producir metabolitos de prostaglandinas para diversas aplicaciones .
Aplicaciones Industriales
Aunque se utiliza principalmente para la investigación, this compound tiene aplicaciones industriales como:
- Síntesis Química: Como intermedio en la síntesis de moléculas complejas .
- Control de Calidad: En la industria farmacéutica para el control de calidad de productos relacionados con las prostaglandinas .
Estudios de Impacto Ambiental
La investigación sobre el impacto ambiental de este compuesto incluye:
Mecanismo De Acción
Target of Action
The primary target of 6,15-Diketo-13,14-dihydro-PGF1alpha is the intracellular cAMP in bovine arterial smooth muscle cells . This compound is a metabolite of Prostacyclin (PGI2) , which is known to be a major vascular protector against thrombosis and vasoconstriction, caused by thromboxane A(2) .
Mode of Action
6,15-Diketo-13,14-dihydro-PGF1alpha interacts with its target by enhancing the intracellular cAMP . This interaction leads to an increase in cholesterol catabolism within the bovine arterial smooth muscle cells .
Biochemical Pathways
The compound is involved in the Prostacyclin (PGI2) metabolic pathway . As a metabolite of PGI2, it contributes to the regulation of vascular tone by inhibiting platelet aggregation and causing vasodilation . The enhancement of intracellular cAMP further influences various biochemical pathways, leading to downstream effects such as increased cholesterol catabolism .
Pharmacokinetics
PGI2 has a short half-life , suggesting that 6,15-Diketo-13,14-dihydro-PGF1alpha may also be rapidly metabolized and excreted.
Result of Action
The action of 6,15-Diketo-13,14-dihydro-PGF1alpha results in enhanced cholesterol catabolism in bovine arterial smooth muscle cells . This can lead to a decrease in cholesterol levels within these cells, potentially influencing their function and health.
Safety and Hazards
Propiedades
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26)/t16-,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHLXKOKUVJZIS-MKXGPGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60981700 | |
Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63983-53-9 | |
Record name | 6,15-Diketo-13,14-dihydroprostaglandin F1alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063983539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,11-Dihydroxy-6,15-dioxoprostan-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60981700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,15-Diketo-13,14-dihydro-prostaglandin F1α | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,15-DIKETO-13,14-DIHYDRO-PGF1.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WOJ38O7ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical methods are used to quantify 6,15-Diketo-13,14-dihydro-PGF1alpha in biological samples?
A1: The research article describes a highly sensitive method for quantifying 6,15-Diketo-13,14-dihydro-PGF1alpha in human plasma using gas chromatography/selected ion monitoring (GC/SIM) []. This method utilizes [18O]6,15-diketo-13,14-dihydro-prostaglandin F1alpha as an internal standard to improve accuracy and precision.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.